![molecular formula C25H27N3S2 B2390167 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(thiophen-2-ylmethyl)thiourea CAS No. 686751-39-3](/img/structure/B2390167.png)
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(thiophen-2-ylmethyl)thiourea
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Overview
Description
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(thiophen-2-ylmethyl)thiourea, commonly known as MIPT, is a synthetic compound that belongs to the class of tryptamines. MIPT is a potent psychedelic compound that has gained popularity among researchers due to its unique properties.
Mechanism of Action
MIPT acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of the compound. MIPT also has affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MIPT produces a range of biochemical and physiological effects, including changes in mood, perception, and cognition. MIPT has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. MIPT also produces changes in heart rate, blood pressure, and body temperature, which are typical of other psychedelic compounds.
Advantages and Limitations for Lab Experiments
One advantage of using MIPT in lab experiments is its potent psychedelic effects, which make it a useful tool for studying the neurobiological basis of consciousness and perception. However, the high potency of MIPT also presents a limitation, as it can be difficult to control the dose and duration of the effects.
Future Directions
There are several future directions for research on MIPT, including further studies on its therapeutic potential in the treatment of psychiatric disorders, as well as investigations into its mechanism of action and potential applications in neuroscience research. Additionally, there is a need for more research on the safety and toxicity of MIPT, particularly in the context of long-term use and potential interactions with other drugs.
Synthesis Methods
MIPT is synthesized through a multi-step process starting from 2-methylindole. The first step involves the conversion of 2-methylindole to 2-methylindole-3-carboxaldehyde, which is then converted to 2-methylindole-3-carboxylic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with thiophen-2-ylmethylamine to give the desired product, MIPT.
Scientific Research Applications
MIPT has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). MIPT has been shown to have potent antidepressant and anxiolytic effects in animal models, making it a promising candidate for further clinical studies.
properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3S2/c1-19-22(23-11-5-6-12-24(23)27-19)14-16-28(18-21-10-7-17-30-21)25(29)26-15-13-20-8-3-2-4-9-20/h2-12,17,27H,13-16,18H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPPULNDDDWTMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CS3)C(=S)NCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(thiophen-2-ylmethyl)thiourea |
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